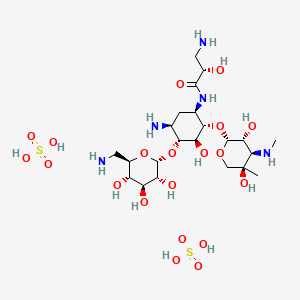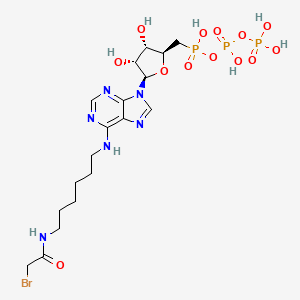
4-Diphenylacetoxy-1,1-dimethylpiperidinium
Descripción general
Descripción
4-Diphenylacetoxy-1,1-dimethylpiperidinium is a chemical compound . It is also known by its CAS Type 1 Name: Piperidinium, 4-((diphenylacetyl)oxy)-1,1-dimethyl-, iodide .
Molecular Structure Analysis
The molecular structure of 4-Diphenylacetoxy-1,1-dimethylpiperidinium is represented by the InChI string:1S/C21H26NO2/c1-22(2)15-13-19(14-16-22)24-21(23)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19-20H,13-16H2,1-2H3/q+1 . Chemical Reactions Analysis
4-Diphenylacetoxy-1,1-dimethylpiperidinium has been found to interact with certain proteins, resulting in changes in their activity. For example, it binds to and results in decreased activity of CHRM1 protein . It also inhibits the reaction [Scopolamine Derivatives binds to CHRM2 protein] .Aplicaciones Científicas De Investigación
Structural Studies and Comparisons
- Research by Sabatino et al. (1994) involved structural studies on antimuscarinic agents, including compounds related to 4-Diphenylacetoxy-1,1-dimethylpiperidinium. Their focus was on the molecular configuration and comparison with related compounds, highlighting the significance of ester moieties and their spatial arrangement in these molecules (Sabatino et al., 1994).
Synthesis and Stereochemistry
- A study by Casy and Jeffery (1972) discussed the synthesis of derivatives related to 4-Diphenylacetoxy-1,1-dimethylpiperidinium. They explored configurations and preferred conformations based on nuclear magnetic resonance characteristics, offering insights into the structural intricacies of such compounds (Casy & Jeffery, 1972).
Charge and Affinity at Muscarinic Receptors
- Research by Barlow et al. (1992) investigated the contribution of charge to affinity at muscarinic receptors, using compounds analogous to 4-Diphenylacetoxy-1,1-dimethylpiperidinium. This study provided valuable insights into the role of molecular charge in receptor binding and affinity, which is crucial for understanding the interaction mechanisms of these compounds with biological receptors (Barlow et al., 1992).
Crystal Structure Analysis
- Barlow, Howard, Johnson, and Sanders (1987) focused on the crystal structures of N-methyl-4-piperidinyl diphenyl acetate methyl iodide, a compound related to 4-Diphenylacetoxy-1,1-dimethylpiperidinium. Their work contributed to understanding the molecular structure and its relevance to biological activity, particularly in blocking muscarinic acetylcholine receptors (Barlow et al., 1987).
Conformational Studies
- Terui and Tori (1975) conducted conformational studies of piperidinium ions, including those related to 4-Diphenylacetoxy-1,1-dimethylpiperidinium. Their research focused on nuclear magnetic resonance spectroscopy to understand the conformational preferences of these ions in solution, providing insights into their structural behavior (Terui & Tori, 1975).
Safety And Hazards
Propiedades
IUPAC Name |
(1,1-dimethylpiperidin-1-ium-4-yl) 2,2-diphenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26NO2/c1-22(2)15-13-19(14-16-22)24-21(23)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19-20H,13-16H2,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJRTXSYDAFGJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(CC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26NO2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1952-15-4 (iodide) | |
| Record name | 4-Diphenylacetoxy-1,1-dimethylpiperidinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081405110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70231086 | |
| Record name | 4-Diphenylacetoxy-1,1-dimethylpiperidinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70231086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Diphenylacetoxy-1,1-dimethylpiperidinium | |
CAS RN |
81405-11-0 | |
| Record name | 4-[(2,2-Diphenylacetyl)oxy]-1,1-dimethylpiperidinium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81405-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Diphenylacetoxy-1,1-dimethylpiperidinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081405110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Diphenylacetoxy-1,1-dimethylpiperidinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70231086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-DIMETHYL-4-DIPHENYLACETOXYPIPERIDINIUM ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2C393VHB9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Hydroxy-2-[2-hydroxy-6-[[2-[5-[5-[6-hydroxy-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4,5-dimethoxy-3,5-dimethyloxan-2-yl]acetic acid](/img/structure/B1221279.png)








![[(7R,8S)-11-(dimethylaminomethylideneamino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1221293.png)


